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Compound of Interest

Compound Name: PSB 11 hydrochloride

CAS No.: 453591-58-7

Cat. No.: B1139462

Get Quote

Mechanism of Action, Pharmacodynamics, and
Experimental Protocols
Executive Summary
PSB-11 hydrochloride (PSB-11 HCl) is a highly potent and selective antagonist of the human

Adenosine A3 Receptor (hA3AR). Chemically identified as (R)-8-Ethyl-4-methyl-2-phenyl-7,8-

dihydro-3H-imidazo[2,1-i]purin-5(4H)-one hydrochloride, this compound represents a critical

tool in purinergic signaling research.

Unlike non-selective xanthines, PSB-11 exhibits a

of 2.3 nM at the human A3 receptor, with >1000-fold selectivity over human A1 and A2A
subtypes. Crucially, it functions as an inverse agonist in systems with high constitutive receptor
activity, stabilizing the receptor in its inactive G-protein-uncoupled state.

Critical Advisory: PSB-11 displays extreme species-dependent affinity. While potent in humans,

it has negligible affinity (

nM) for rat and mouse A3 receptors. It is unsuitable for rodent behavioral or physiological
models.
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Chemical & Pharmacological Profile
Property Specification

Chemical Name
(R)-8-Ethyl-4-methyl-2-phenyl-7,8-dihydro-3H-

imidazo[2,1-i]purin-5(4H)-one HCl

Molecular Formula

Molecular Weight 331.80 g/mol

Target Human Adenosine A3 Receptor (hA3AR)

Binding Affinity (

)
hA3: 2.3 nM hA1: 4,100 nM hA2A: 3,300 nM

Species Selectivity
Human (High Affinity) vs. Rat/Mouse (No

Affinity)

Solubility

Soluble in DMSO (up to ~5 mg/mL); low

solubility in water/PBS without co-solvent.[1][2]

[3]

Mechanism of Action (The Core)
Receptor Interaction & G-Protein Coupling
The Adenosine A3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to

the

family of heterotrimeric G-proteins.

Endogenous State: Upon binding adenosine (or synthetic agonists like Cl-IB-MECA), the A3

receptor undergoes a conformational change, exchanging GDP for GTP on the

subunit.

Signal Transduction: The activated

subunit inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP
(cAMP) and reduced phosphorylation of PKA targets (e.g., CREB).
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PSB-11 Antagonism: PSB-11 binds competitively to the orthosteric site of the hA3AR. By

preventing agonist binding, it blocks the

-mediated inhibition of Adenylyl Cyclase.

Inverse Agonism: In overexpression systems (e.g., CHO-hA3 cells) where the receptor

shows spontaneous (constitutive) activity, PSB-11 suppresses basal

signaling, actually increasing cAMP levels relative to the baseline.

Downstream Signaling Pathways
The blockade of A3AR by PSB-11 modulates several key pathways:

cAMP/PKA Pathway: Restoration of cAMP levels prevents the anti-inflammatory and

cytoprotective effects typically driven by A3 activation.

MAPK/ERK Pathway: A3AR activation often triggers ERK1/2 phosphorylation via

-subunit signaling. PSB-11 inhibits this phosphorylation event.

Phospholipase C (PLC): In some tissue types, A3AR couples to

or

-mediated PLC activation (

mobilization). PSB-11 blocks this calcium transient.

Visualization: A3AR Signaling & PSB-11 Blockade
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Caption: PSB-11 competes with adenosine at the hA3 receptor, preventing Gi-protein coupling

and reversing the inhibition of Adenylyl Cyclase.

Experimental Protocols
Protocol 1: cAMP Functional Assay (Inhibition Reversal)
Objective: To validate PSB-11 antagonism by measuring the recovery of cAMP levels in

Forskolin-stimulated cells treated with an A3 agonist.

Materials:

Cell Line: CHO cells stably expressing human A3AR (CHO-hA3).

Reagents: PSB-11 HCl (10 mM DMSO stock), IB-MECA (Agonist), Forskolin (10

M), Rolipram (PDE inhibitor).

Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Workflow:

Cell Prep: Seed CHO-hA3 cells at 2,000 cells/well in a 384-well low-volume plate.

Antagonist Pre-incubation:

Prepare serial dilutions of PSB-11 in stimulation buffer (HBSS + 5 mM HEPES + 0.1%

BSA + 500

M Rolipram).

Add 5

L of PSB-11 to cells. Incubate for 15 minutes at RT.

Agonist Challenge:

Add 5
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L of 2x EC80 concentration of IB-MECA (agonist) combined with 2x Forskolin (final 10

M).

Note: Forskolin is required to raise cAMP baseline so the

effect (inhibition) can be observed.

Incubation: Incubate for 30 minutes at RT.

Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit

instructions. Read on a TR-FRET compatible plate reader.

Analysis: Plot cAMP signal vs. log[PSB-11]. Calculate

(which represents the potency of antagonism against the fixed agonist concentration).

Protocol 2: Radioligand Binding (Competition Assay)
Objective: Determine affinity (

) of PSB-11 for a specific receptor preparation.

Workflow:

Membrane Prep: Harvest CHO-hA3 membranes. Resuspend in Tris-HCl/MgCl2 buffer.

Tracer: Use

(if available) or displace

(agonist radioligand).

Note: Displacing an agonist radioligand with an antagonist often yields a biphasic curve if

G-protein coupling is tight; adding GTP

S (1 mM) uncouples the receptor, ensuring a single affinity state.

Incubation: Mix Membranes + Radioligand (~0.5 nM) + PSB-11 (dilution series). Incubate 90

min at 25°C.
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Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Count: Liquid scintillation counting.

Critical "Expertise" & Troubleshooting
The Species Trap (The "Rat" Problem)
A common failure mode in A3AR research is the assumption of cross-species conservation.

Fact: PSB-11 is >4000x less potent at Rat A3AR compared to Human A3AR.

Consequence: Using PSB-11 in a rat model of inflammation or ischemia will yield false

negatives.

Solution: For rodent studies, use MRS-1523 or MRS-3771, which retain high affinity for

murine receptors.

Solubility Management
PSB-11 is provided as a hydrochloride salt, but its lipophilic core limits aqueous solubility.

Storage: Store powder at -20°C, desiccated.

Solubilization: Dissolve in 100% DMSO to create a 10-50 mM stock.

Working Solution: Dilute the DMSO stock into aqueous buffer immediately before use. Do

not exceed 0.1% DMSO final concentration in cell assays to avoid solvent artifacts.

Decision Logic: Is PSB-11 Right for You?
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Select A3AR Antagonist

What is your model organism?

Human Cells / Tissue Rat / Mouse

USE PSB-11
(High Affinity, Selective)

STOP
PSB-11 has NO affinity.
Use MRS-1523 instead.

Click to download full resolution via product page

Caption: Decision matrix for selecting A3AR antagonists based on species specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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